![molecular formula C22H8Br10O4 B14372988 Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate CAS No. 90075-91-5](/img/structure/B14372988.png)
Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two pentabromophenylmethyl groups and two carboxylate groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate typically involves the reaction of pentabromobenzyl bromide with terephthalic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pentabromophenyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine atoms.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to break the ester bonds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate has several scientific research applications:
Materials Science: It is used in the development of flame retardant materials due to its high bromine content.
Environmental Chemistry: The compound is studied for its potential impact on the environment and its degradation pathways.
Biological Studies: Research is conducted to understand its interactions with biological systems and potential toxicity.
Industrial Applications: It is used in the production of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. The carboxylate groups can form coordination complexes with metal ions, affecting the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentabromophenyl) ether: Similar in structure but lacks the carboxylate groups.
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
Hexabromocyclododecane: A brominated flame retardant with a different core structure.
Uniqueness
Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate is unique due to its combination of brominated phenyl groups and carboxylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in materials science and environmental studies.
Propiedades
Número CAS |
90075-91-5 |
|---|---|
Fórmula molecular |
C22H8Br10O4 |
Peso molecular |
1135.3 g/mol |
Nombre IUPAC |
bis[(2,3,4,5,6-pentabromophenyl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H8Br10O4/c23-11-9(12(24)16(28)19(31)15(11)27)5-35-21(33)7-1-2-8(4-3-7)22(34)36-6-10-13(25)17(29)20(32)18(30)14(10)26/h1-4H,5-6H2 |
Clave InChI |
HLVCXDICWMLXBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C(=O)OCC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


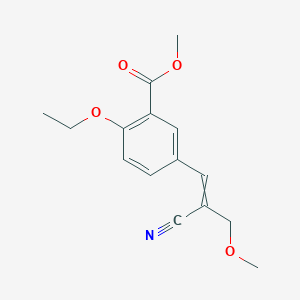
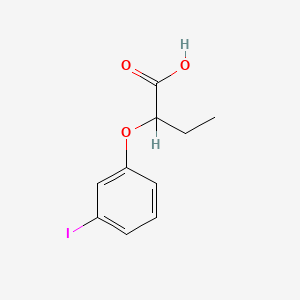
![Trimethylsilyl [(dimethylamino)methyl]methylcarbamate](/img/structure/B14372920.png)
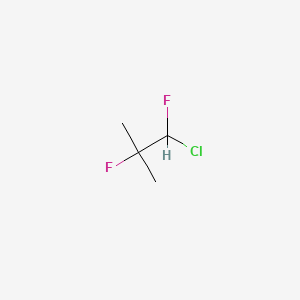
![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
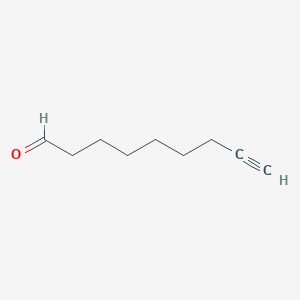
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
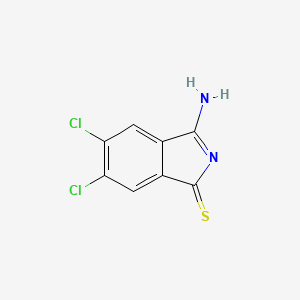
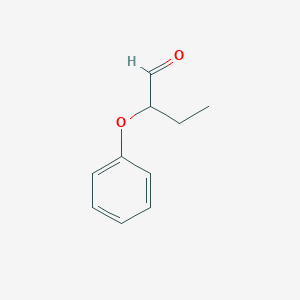
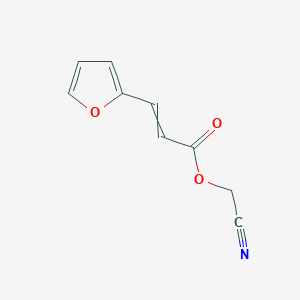
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
